3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one
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Overview
Description
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that contains both isothiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine with suitable nucleophiles . The reaction conditions often include the use of solvents like dichloromethane or chloroform, and bases such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent if present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar heterocyclic structure and are used in organic electronics.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-tert-butyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-9(2,3)6-5-7(13)10-4-11-8(5)14-12-6/h4H,1-3H3,(H,10,11,13) |
InChI Key |
QKMYRTYULBYPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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